molecular formula C18H21IO3 B5117178 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene

1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene

Cat. No. B5117178
M. Wt: 412.3 g/mol
InChI Key: YDKNAKWLEWDNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene is a chemical compound that belongs to the class of benzene derivatives. It is also known as "IODOBENZENE" and is widely used in scientific research applications. This compound has a molecular formula of C18H21IO3 and a molecular weight of 454.26 g/mol.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene is not fully understood. However, it is believed to act as a ligand for various receptors in the body, particularly the beta-adrenergic receptors. It is also believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE).
Biochemical and Physiological Effects:
1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have a positive effect on cardiovascular function and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds, making it a valuable tool for medicinal chemists. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for research on 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene. One area of research is the development of new biologically active compounds using this compound as a precursor. Another area of research is the development of new imaging agents for PET and SPECT using this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene is a multi-step process that involves the reaction of 4-iodophenol with 1-bromo-3-(4-ethoxyphenoxy)propane in the presence of a base. The resulting product is then reacted with benzene-1,3-diol in the presence of a base and a solvent to obtain 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene.

Scientific Research Applications

1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene is widely used in scientific research applications, particularly in the field of medicinal chemistry. It is used as a precursor in the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. This compound is also used in the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

properties

IUPAC Name

1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IO3/c1-2-20-17-6-5-7-18(14-17)22-13-4-3-12-21-16-10-8-15(19)9-11-16/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNAKWLEWDNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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